

An In-depth Technical Guide to the Physicochemical Properties of Ethyl Undecanoate

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Compound of Interest

Compound Name: Ethyl undecanoate

Cat. No.: B1293801

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This technical guide provides a comprehensive overview of the boiling and melting points of **ethyl undecanoate**, including detailed experimental protocols for their determination. Additionally, it outlines workflows for the synthesis and analysis of this compound, supported by visual diagrams to facilitate understanding.

Core Physicochemical Data

Ethyl undecanoate (C₁₃H₂₆O₂) is a fatty acid ester recognized for its characteristic fruity aroma. It finds applications in the flavor, fragrance, and cosmetic industries and is a subject of interest in biochemical research related to lipid metabolism.^[1] The precise determination of its physical properties, such as boiling and melting points, is crucial for its application and quality control.

Quantitative Data Summary

The boiling and melting points of **ethyl undecanoate** have been reported in various chemical databases and literature. A summary of these values is presented below.

Property	Value	Conditions	Source
Boiling Point	105 °C	at 4.00 mmHg	[1][2][3][4]
248 °C	at 760 mmHg (Normal Boiling Point)		
Melting Point	-15 °C		
-16 °C			

Experimental Protocols

While specific experimental reports for the determination of **ethyl undecanoate**'s boiling and melting points are not readily available in public literature, standard methodologies for fatty acid esters are well-established.

Determination of Boiling Point (Reduced Pressure)

The boiling point of **ethyl undecanoate** is typically determined under reduced pressure to prevent decomposition at higher temperatures. A standard laboratory method involves vacuum distillation.

Principle: The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. By reducing the external pressure, the boiling point is lowered.

Apparatus:

- Round-bottom flask
- Heating mantle
- Claisen adapter
- Thermometer
- Condenser
- Receiving flask

- Vacuum pump with a pressure gauge (manometer)
- Capillary tube (for boiling chip)

Procedure:

- A sample of **ethyl undecanoate** is placed in the round-bottom flask along with a capillary tube (sealed at one end) to ensure smooth boiling.
- The vacuum distillation apparatus is assembled. The thermometer bulb should be positioned so that the top of the bulb is level with the side arm leading to the condenser.
- The system is evacuated to the desired pressure (e.g., 4 mmHg), which is monitored by the manometer.
- The sample is heated gently using the heating mantle.
- The temperature is recorded when the liquid is boiling and a steady stream of condensate is observed in the condenser. This temperature is the boiling point at the recorded pressure.

A more advanced and precise method for determining the boiling range of fatty acid esters is through gas chromatography, as outlined in ASTM D7398. This method relates the retention time of the compound to its boiling point.

Determination of Melting Point

The melting point of **ethyl undecanoate**, which is a liquid at room temperature, is determined by cooling the substance until it solidifies and then gently heating it to observe the temperature of melting. The capillary tube method is a standard procedure.

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid phase. For pure crystalline solids, this occurs over a narrow range.

Apparatus:

- Capillary tubes
- Melting point apparatus (e.g., Mel-Temp or Thiele tube)

- Thermometer
- Cooling bath (e.g., ice-salt mixture or cryostat)

Procedure:

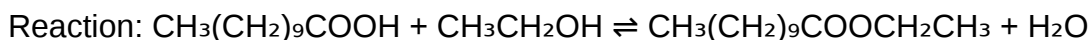
- A liquid sample of **ethyl undecanoate** is introduced into a capillary tube, which is then sealed at one end.
- The capillary tube is placed in a cooling bath to freeze the sample completely.
- The frozen sample in the capillary tube is then placed in a melting point apparatus.
- The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as it approaches the melting point.
- The temperature at which the first drop of liquid appears and the temperature at which the entire solid has melted are recorded as the melting range.

Differential Scanning Calorimetry (DSC) is another powerful technique for determining the melting point of fatty acid esters, providing high accuracy and detailed information about the phase transition.

Synthesis and Analysis Workflows

Synthesis of Ethyl Undecanoate via Fischer Esterification

Ethyl undecanoate can be synthesized through the Fischer esterification of undecanoic acid with ethanol in the presence of an acid catalyst.



Below is a diagram illustrating the workflow for this synthesis.



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Caption: Workflow for the synthesis of **ethyl undecanoate**.

Analysis of Ethyl Undecanoate in a Flavor Sample by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a standard and powerful technique for the identification and quantification of volatile compounds like **ethyl undecanoate** in complex mixtures such as food and fragrance samples.

The following diagram outlines a typical workflow for this analysis.



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Caption: Workflow for GC-MS analysis of **ethyl undecanoate**.

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